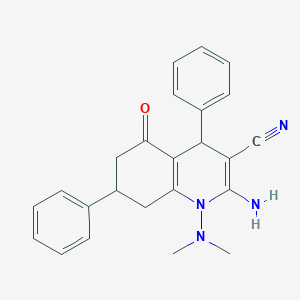
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile, also known as CEP-33779, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound has shown promising results in preclinical studies and has gained attention as a potential drug candidate for the treatment of cancer, inflammation, and autoimmune disorders.
作用机制
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile inhibits the activity of the NF-κB signaling pathway by binding to the IKKβ kinase subunit, which is responsible for activating the pathway. This binding prevents the activation of the pathway and subsequently reduces the production of pro-inflammatory cytokines and chemokines. In cancer cells, 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile induces apoptosis by activating the caspase pathway and inhibiting the anti-apoptotic protein Bcl-2.
Biochemical and Physiological Effects:
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been shown to have anti-inflammatory and anti-tumor effects in preclinical studies. It reduces the production of pro-inflammatory cytokines and chemokines, which play a crucial role in the pathogenesis of various inflammatory and autoimmune disorders. In cancer cells, 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile induces apoptosis and inhibits cell proliferation, which can lead to the suppression of tumor growth.
实验室实验的优点和局限性
One of the advantages of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its specificity for the IKKβ kinase subunit, which makes it a potent inhibitor of the NF-κB signaling pathway. This specificity also reduces the potential for off-target effects and toxicity. However, one of the limitations of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile is its low solubility, which can limit its use in certain experimental settings.
未来方向
There are several future directions for the research on 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile. One potential direction is the development of more potent and selective inhibitors of the NF-κB signaling pathway. Another direction is the investigation of the potential synergistic effects of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile with other anti-inflammatory or anti-tumor agents. Additionally, further studies are needed to determine the safety and efficacy of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile in clinical settings.
合成方法
The synthesis of 2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile involves a multi-step process that includes the condensation of 2-amino-4,7-diphenyl-1,4,5,6,7,8-hexahydroquinoline-5-carbonitrile with dimethylformamide dimethyl acetal, followed by the reaction with sodium hydride and N,N-dimethylformamide. The final product is obtained by reacting the intermediate with acetic anhydride and acetic acid.
科学研究应用
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of the NF-κB signaling pathway, which plays a crucial role in regulating inflammation and immune responses. This compound has also been shown to inhibit the growth of cancer cells, including breast, prostate, and colon cancer cells, by inducing apoptosis and inhibiting cell proliferation.
属性
产品名称 |
2-Amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile |
|---|---|
分子式 |
C24H24N4O |
分子量 |
384.5 g/mol |
IUPAC 名称 |
2-amino-1-(dimethylamino)-5-oxo-4,7-diphenyl-4,6,7,8-tetrahydroquinoline-3-carbonitrile |
InChI |
InChI=1S/C24H24N4O/c1-27(2)28-20-13-18(16-9-5-3-6-10-16)14-21(29)23(20)22(19(15-25)24(28)26)17-11-7-4-8-12-17/h3-12,18,22H,13-14,26H2,1-2H3 |
InChI 键 |
NSDNWJXIHBOPHZ-UHFFFAOYSA-N |
SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC=C3)C(=O)CC(C2)C4=CC=CC=C4 |
规范 SMILES |
CN(C)N1C2=C(C(C(=C1N)C#N)C3=CC=CC=C3)C(=O)CC(C2)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-amino-4-[4-(benzyloxy)-3-methoxyphenyl]-7,7-dimethyl-5-oxo-1-(1H-1,2,4-triazol-3-yl)-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303700.png)







![2-Amino-1-(dimethylamino)-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B303713.png)

